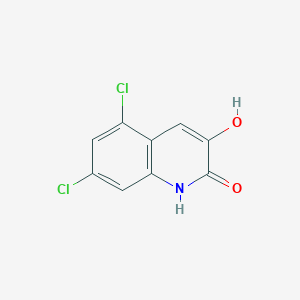
5,7-dichloro-3-hydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dichloro-3-hydroxyquinolin-2(1H)-one, also known as DCQ, is a heterocyclic organic compound that belongs to the quinolone family. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one is not fully understood. However, studies have shown that it inhibits the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. 5,7-dichloro-3-hydroxyquinolin-2(1H)-one also induces cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5,7-dichloro-3-hydroxyquinolin-2(1H)-one also exhibits antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi. In addition, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it suitable for use in different experimental conditions. However, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one has some limitations for lab experiments. It is toxic at high concentrations and can cause DNA damage. Therefore, caution should be taken when handling 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in the laboratory.
将来の方向性
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has great potential for future research in various fields. Some possible future directions include:
1. Development of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one derivatives with improved pharmacological properties.
2. Investigation of the mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in different biological systems.
3. Study of the potential of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in the treatment of other diseases such as viral infections and autoimmune disorders.
4. Exploration of the use of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in combination with other drugs for the treatment of cancer.
5. Evaluation of the toxicity and safety of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in animal models.
In conclusion, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one is a synthetic compound that has shown promising results in scientific research. It has potential applications in medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one and to explore its potential in the treatment of various diseases.
合成法
5,7-dichloro-3-hydroxyquinolin-2(1H)-one can be synthesized by the reaction of 5,7-dichloro-8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. This reaction yields 5,7-dichloro-3-hydroxyquinolin-2(1H)-one as a yellow crystalline solid with a melting point of 240-242 °C.
科学的研究の応用
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antimicrobial, and antifungal activities. 5,7-dichloro-3-hydroxyquinolin-2(1H)-one has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
176170-12-0 |
|---|---|
製品名 |
5,7-dichloro-3-hydroxyquinolin-2(1H)-one |
分子式 |
C9H5Cl2NO2 |
分子量 |
230.04 g/mol |
IUPAC名 |
5,7-dichloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(13)9(14)12-7(5)2-4/h1-3,13H,(H,12,14) |
InChIキー |
BYQGONOAAITQHT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |
正規SMILES |
C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |
同義語 |
5,7-dichloro-3-hydroxyquinolin-2(1H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



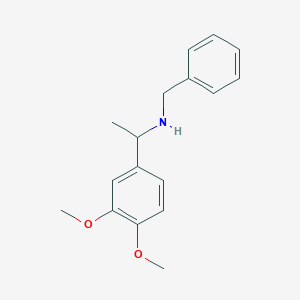
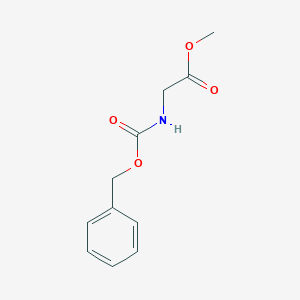
![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)
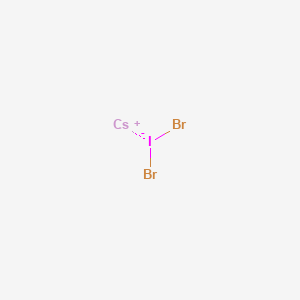
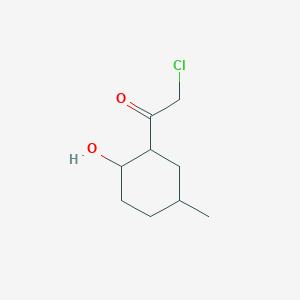
![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)
![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
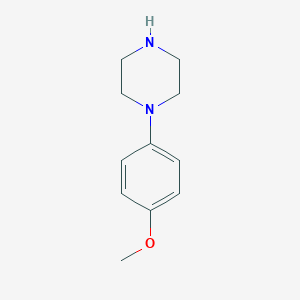
![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
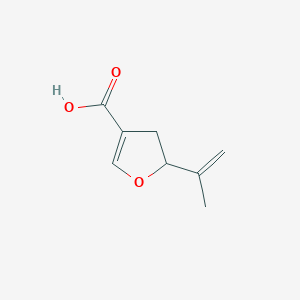
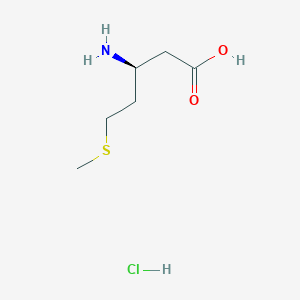
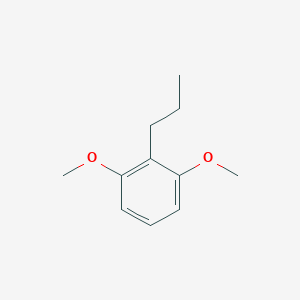
![1-[[(Z)-1-Butenyl]thio]-2-propanone](/img/structure/B173037.png)